molecular formula C12H7N3O2 B8609707 5-formyl-2-pyrimidin-5-yloxybenzonitrile

5-formyl-2-pyrimidin-5-yloxybenzonitrile

Cat. No.: B8609707
M. Wt: 225.20 g/mol
InChI Key: LPAJLHXUOPBCOO-UHFFFAOYSA-N
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Description

5-formyl-2-pyrimidin-5-yloxybenzonitrile is an organic compound that features a benzonitrile core substituted with a formyl group and a pyrimidin-5-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-2-pyrimidin-5-yloxybenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-formyl-2-pyrimidin-5-yloxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyrimidin-5-yloxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

    Oxidation: 5-Formyl-2-(pyrimidin-5-yloxy)benzoic acid.

    Reduction: 5-Formyl-2-(pyrimidin-5-yloxy)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-formyl-2-pyrimidin-5-yloxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-formyl-2-pyrimidin-5-yloxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-formyl-2-pyrimidin-5-yloxybenzonitrile is unique due to the presence of both a formyl group and a pyrimidin-5-yloxy moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H7N3O2

Molecular Weight

225.20 g/mol

IUPAC Name

5-formyl-2-pyrimidin-5-yloxybenzonitrile

InChI

InChI=1S/C12H7N3O2/c13-4-10-3-9(7-16)1-2-12(10)17-11-5-14-8-15-6-11/h1-3,5-8H

InChI Key

LPAJLHXUOPBCOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)OC2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by a procedure similar to that described for D4 starting from 2-fluoro-5-formylbenzonitrile and pyrimidin-5-ol.
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